N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19F3N2O2S2 and its molecular weight is 428.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on sulfonamide derivatives, including those structurally related to the compound , has explored their synthesis and potential in chemical reactions. For instance, studies on N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have shown that these compounds can undergo unexpected reactions leading to the formation of pyrrolidin-3-ones, highlighting the diverse reactivity and potential utility in synthetic organic chemistry (Králová et al., 2019).
Molecular Interactions and Structural Analysis
The detailed structural study of sulfonamide derivatives, such as nimesulide triazole derivatives, provides insight into the molecular interactions that dictate their assembly and properties. This research is crucial for understanding the molecular basis of their potential applications, including drug design and material science (Dey et al., 2015).
Catalysis
Sulfonamides and related compounds have been investigated for their catalytic applications. For example, nicotinium methane sulfonate, a derivative involving a sulfonamide group, has shown to be an effective catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the potential of sulfonamide-based compounds in facilitating chemical transformations (Tamaddon & Azadi, 2018).
Structural Determination and Supramolecular Assembly
The structural determination of sulfonamide derivatives is essential for their application in various fields. Studies have utilized techniques like X-ray diffraction to elucidate the crystal structures of these compounds, providing valuable information on their supramolecular assembly and interactions. This knowledge is pivotal for the development of new materials and pharmaceuticals (Mphahlele & Maluleka, 2021).
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S2/c1-23-10-2-4-17(23)12-24(13-18-5-3-11-27-18)28(25,26)14-15-6-8-16(9-7-15)19(20,21)22/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIPJKYUKNRVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.